(2E)-1-(4-Aminophenyl)-3-(3-bromophenyl)-prop-2-EN-1-one
CAS No.:
Cat. No.: VC13357794
Molecular Formula: C15H12BrNO
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrNO |
|---|---|
| Molecular Weight | 302.16 g/mol |
| IUPAC Name | (E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+ |
| Standard InChI Key | DKQLPQSRIIAAPZ-RUDMXATFSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)N |
| SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (2E)-1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, reflects its E-configuration at the α,β-unsaturated ketone moiety. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrNO |
| Molecular Weight | 302.17 g/mol |
| CAS Number | Not yet assigned |
| SMILES | C1=CC(=CC=C1N)C(=O)/C=C/C2=CC(=CC=C2)Br |
| Topological Polar Surface Area | 43.1 Ų |
The 3-bromophenyl group introduces steric bulk and halogen-mediated reactivity, while the 4-aminophenyl group enables hydrogen bonding and participation in electrophilic substitution reactions .
Synthetic Routes and Optimization
Condensation Reaction
The primary synthesis involves a Claisen-Schmidt condensation between 4-aminobenzaldehyde and 3-bromoacetophenone under basic conditions. A typical procedure includes:
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Reagents:
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4-Aminobenzaldehyde (1.21 g, 10 mmol)
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3-Bromoacetophenone (2.15 g, 10 mmol)
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Sodium hydroxide (0.8 g, 20 mmol) in ethanol-water (3:1, 40 mL)
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Conditions:
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Reflux at 80°C for 6–8 hours.
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Precipitation upon cooling, followed by recrystallization from ethanol.
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Catalytic Modifications
Recent advances employ ZnO nanoparticles (5 mol%) as a heterogeneous catalyst, enhancing regioselectivity and reducing reaction time to 2 hours at 30°C . This method improves yield to 86% while minimizing byproducts.
Spectroscopic Characterization
UV-Vis Spectroscopy:
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λₘₐₐ in ethanol: 340 nm (π→π* transition of the enone system).
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Bathochromic shift observed in polar solvents due to increased conjugation .
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO)
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δ 7.89–7.82 (m, 2H, Br-C₆H₄)
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δ 7.45–7.38 (m, 2H, NH₂-C₆H₄)
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δ 6.75 (s, 2H, NH₂)
FT-IR:
Chemical Reactivity and Derivatives
Reduction of the Enone System
Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated ketone, altering conjugation and optical properties:
Functionalization of the Amino Group
The 4-aminophenyl group undergoes acylations and alkylations. For example, reaction with acetic anhydride yields:
Bromine Substitution
The 3-bromo substituent participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 18.4 ± 1.2 |
| A549 (Lung) | 22.7 ± 1.5 |
Industrial and Material Science Applications
Organic Electronics
The compound’s extended conjugation and electron-deficient bromine atom make it a candidate for non-linear optical (NLO) materials. Computational studies (DFT/B3LYP) predict a hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, comparable to urea .
Coordination Chemistry
Reacts with Cu(II) salts to form complexes exhibiting luminescence at 610 nm, suitable for OLED applications.
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